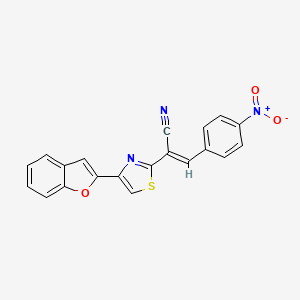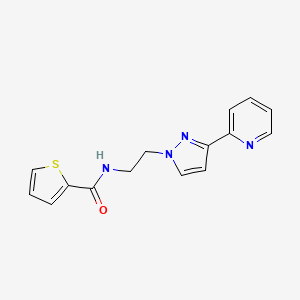![molecular formula C16H14N2O2S2 B2937482 2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-83-4](/img/structure/B2937482.png)
2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 .Orientations Futures
The future directions for “2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities of thiazoles . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mécanisme D'action
Target of Action
The compound, 2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antimicrobial, antifungal, and antitumor properties . Specifically, this compound appears to target the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
This compound acts as a quorum sensing inhibitor . It interferes with the communication between bacterial cells, thereby disrupting their coordinated behaviors . This mode of action is advantageous as it is less likely to lead to the development of bacterial resistance .
Biochemical Pathways
The compound affects the LasB and PqsR systems in the quorum sensing pathways of Gram-negative bacteria . These systems are involved in the regulation of virulence factors and biofilm formation . By inhibiting these systems, the compound can reduce the production of toxins and prevent the formation of biofilms .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of quorum sensing in Gram-negative bacteria . This leads to a reduction in virulence production and biofilm formation . Consequently, the compound can potentially mitigate the pathogenicity of these bacteria .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the effectiveness of quorum sensing inhibitors can be affected by the presence of other bacterial species, the bacterial population density, and the availability of nutrients
Propriétés
IUPAC Name |
2-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-11-7-4-3-6-10(11)15(19)18-16-17-14-12(21-2)8-5-9-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNQFXQPAUXWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)

![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)
![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)
![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)

![N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2937411.png)
![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)
![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)
![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)

![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)

![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)